molecular formula C11H14N2O2 B1491361 (E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1251416-59-7

(E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B1491361
CAS No.: 1251416-59-7
M. Wt: 206.24 g/mol
InChI Key: GPUXOUQEMSWLPT-ONEGZZNKSA-N
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Description

(E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under reductive amination conditions.

    Formation of the Enone Moiety: The enone moiety is introduced via an aldol condensation reaction between a furan-containing aldehyde and a suitable ketone.

    Coupling of the Pyrrolidine and Enone Fragments: The final step involves coupling the pyrrolidine ring with the enone moiety through a Michael addition reaction, followed by purification to obtain the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

  • Reduction

Properties

IUPAC Name

(E)-1-(3-aminopyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-9-5-6-13(8-9)11(14)4-3-10-2-1-7-15-10/h1-4,7,9H,5-6,8,12H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUXOUQEMSWLPT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N)C(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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